chemical structure and physical properties of 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
chemical structure and physical properties of 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
An In-Depth Technical Guide to 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: A Key Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold, forming the structural basis for potent and selective modulators of critical biological targets. This document details the molecule's chemical structure, physicochemical properties, and key synthetic strategies, including an exemplary protocol based on the classical Pictet-Spengler reaction. Furthermore, it delves into the spectroscopic and analytical characterization of this scaffold, providing researchers with expected data for compound verification. The guide culminates in a discussion of the scaffold's prominent applications in contemporary drug discovery, with case studies on Retinoid-related Orphan Receptor γt (RORγt) inverse agonists for autoimmune diseases and allosteric inhibitors of HIV-1 integrase.[1][2] This whitepaper is intended to serve as a foundational resource for scientists and researchers engaged in the synthesis, evaluation, and application of novel therapeutics based on this versatile chemical framework.
Introduction to the Tetrahydro-1,6-Naphthyridine Scaffold
Naphthyridines are a class of heterocyclic aromatic compounds consisting of a naphthalene-like fused ring structure where two of the carbon atoms are replaced by nitrogen.[3] There are six possible isomers of naphthyridine, distinguished by the position of the nitrogen atoms.[4] The 1,6-naphthyridine isomer, and specifically its saturated derivative 5,6,7,8-tetrahydro-1,6-naphthyridine, has emerged as a particularly valuable scaffold in medicinal chemistry.
The incorporation of a saturated, three-dimensional heterocyclic core into drug candidates is a well-established strategy to improve physicochemical properties such as solubility, metabolic stability, and receptor binding affinity by providing defined exit vectors for further substitution. The tetrahydro-1,6-naphthyridine framework provides a rigid, yet non-planar, structure with a key secondary amine at the N-6 position, which serves as a critical handle for chemical modification and library development.[5] Its proven utility is highlighted by its presence in clinical candidates targeting complex diseases, underscoring its status as a "privileged scaffold".[1][2]
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine consists of a fused pyridine and a tetrahydropyridine ring. The nitrogen atoms are located at positions 1 and 6. A methyl group is substituted at the C-3 position of the aromatic pyridine ring. This substitution can influence the electronic properties and steric profile of the molecule, potentially modulating its interaction with biological targets.
Physicochemical Data Summary
While extensive experimental data for the specific 3-methyl derivative is not widely published, the following table summarizes its core properties alongside computed data for the parent 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold for reference.
| Property | Value (3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine) | Value (Parent Scaffold: 5,6,7,8-tetrahydro-1,6-naphthyridine) | Data Source |
| Molecular Formula | C₉H₁₂N₂ | C₈H₁₀N₂ | Calculation |
| Molecular Weight | 148.21 g/mol | 134.18 g/mol | Calculation |
| CAS Number | 83100-02-1 | 80957-68-2 | [6],[7] |
| Exact Mass | 148.100048 g/mol | 134.08440 g/mol | Computed[7] |
| Topological Polar Surface Area | 24.9 Ų | 24.9 Ų | Computed[7] |
| XLogP3 | N/A (Predicted ~1.3-1.8) | 0.3 | Computed[7] |
| Hydrogen Bond Donor Count | 1 | 1 | Computed[7] |
| Hydrogen Bond Acceptor Count | 2 | 2 | Computed[7] |
Synthesis and Chemical Reactivity
The synthesis of the tetrahydro-1,6-naphthyridine core is a critical step in the development of drugs that feature this scaffold. Several synthetic strategies have been developed, with the Pictet-Spengler reaction being a cornerstone methodology.[1][8]
Retrosynthetic Analysis & Key Strategies
A common retrosynthetic disconnection for the tetrahydro-1,6-naphthyridine ring system involves the Pictet-Spengler reaction. This approach disconnects the C4a-C8a and N5-C6 bonds, leading back to a pyridinylethylamine precursor and an aldehyde or its equivalent. This strategy is robust and has been successfully employed in the synthesis of complex molecules.[1][8] More advanced, modern syntheses have been developed to enable asymmetric and scalable production, reflecting the high value of this scaffold in pharmaceutical manufacturing.[8]
Exemplary Synthetic Protocol: Pictet-Spengler Cyclization
This protocol describes a well-established, logical sequence for the synthesis of the target molecule. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques, creating a self-validating workflow.
Step 1: Synthesis of 2-(3-Methylpyridin-4-yl)ethan-1-amine The synthesis begins with a suitable pyridine precursor, such as 4-cyano-3-methylpyridine.
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Dissolution: Dissolve 4-cyano-3-methylpyridine (1.0 eq) in a suitable anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
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Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) portion-wise. Causality: LiAlH₄ is a powerful nucleophilic reducing agent capable of reducing the nitrile functional group directly to a primary amine.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Causality: This procedure safely neutralizes the excess LiAlH₄ and precipitates aluminum salts, which can be easily filtered off.
-
Isolation: Filter the resulting slurry through a pad of Celite®, wash the filter cake with THF or ethyl acetate, and concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by column chromatography.
Step 2: Pictet-Spengler Reaction The synthesized amine is then cyclized with an appropriate carbonyl partner.
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Reaction Setup: Dissolve the 2-(3-methylpyridin-4-yl)ethan-1-amine (1.0 eq) in a solvent such as dichloromethane (DCM) or toluene.
-
Carbonyl Addition: Add an aqueous solution of glyoxal or a protected equivalent (e.g., ethyl glyoxylate) (1.1 eq).[1]
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. Causality: The acid catalyzes the formation of an intermediate Schiff base (iminium ion) from the amine and carbonyl, which is the electrophilic species required for the subsequent intramolecular electrophilic aromatic substitution.
-
Cyclization: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 24-48 hours. The reaction progress should be monitored by LC-MS.
-
Workup and Isolation: Upon completion, neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃), extract the aqueous layer with an organic solvent (e.g., DCM), dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product, 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, can be purified via silica gel chromatography.
Chemical Reactivity
The primary site of reactivity for derivatization is the secondary amine at the N-6 position. This nitrogen can act as a nucleophile, enabling a wide range of chemical transformations essential for building molecular libraries for structure-activity relationship (SAR) studies. Common reactions include:
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Acylation/Amide Bond Formation: Reaction with acyl chlorides, carboxylic acids (using coupling agents like HATU or EDC), or isocyanates.
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Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
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Sulfonylation: Reaction with sulfonyl chlorides.
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Cross-Coupling Reactions: Participation in Buchwald-Hartwig amination reactions.
Spectroscopic and Analytical Characterization
Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. Based on the structure and data from closely related analogs, the following spectral characteristics are predicted.[1][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct regions.
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Aromatic Region (δ 7.0-8.5 ppm): Two signals corresponding to the protons on the pyridine ring (at C-2 and C-4). These would likely appear as doublets or singlets depending on coupling.
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Aliphatic Region (δ 2.5-4.5 ppm): A series of multiplets corresponding to the three CH₂ groups of the tetrahydropyridine ring (at C-5, C-7, and C-8). A broad singlet for the N-H proton at N-6 would also be present, which would be exchangeable with D₂O.
-
Methyl Region (δ 2.0-2.5 ppm): A sharp singlet integrating to three protons, corresponding to the methyl group at C-3.
-
-
¹³C NMR: The carbon NMR spectrum would be characterized by:
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Aromatic Carbons (δ 110-160 ppm): Signals for the five sp² carbons of the pyridine ring. The carbon bearing the methyl group (C-3) and the quaternary carbons (C-4a, C-8a) would also be in this region.
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Aliphatic Carbons (δ 20-60 ppm): Signals for the three sp³ carbons of the saturated ring (C-5, C-7, C-8).
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Methyl Carbon (δ 15-25 ppm): A signal corresponding to the C-3 methyl group.
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Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) operating in electrospray ionization (ESI) positive mode would be the preferred method for mass verification. The expected protonated molecular ion [M+H]⁺ would have a calculated exact mass of 149.1073 for the formula C₉H₁₃N₂⁺.
Infrared (IR) Spectroscopy
Key vibrational frequencies expected in the IR spectrum include:
-
~3300 cm⁻¹: N-H stretching of the secondary amine.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydro-1,6-naphthyridine scaffold is not merely a theoretical building block; it is a validated core in several cutting-edge drug discovery programs.
Case Study: RORγt Inverse Agonists
Retinoid-related orphan receptor γt (RORγt) is a nuclear receptor that acts as a master regulator for the differentiation of Th17 cells, which are implicated in various autoimmune diseases like psoriasis and inflammatory bowel disease.[1] Potent, selective, and orally available RORγt inverse agonists have been developed where the 5,6,7,8-tetrahydro-1,6-naphthyridine ring serves as the central scaffold.[8] In the clinical candidate TAK-828F, this core structure optimally positions substituents that interact with key residues in the receptor's ligand-binding pocket, leading to the inhibition of its transcriptional activity.[1] The development of an asymmetric, scalable synthesis for this core underscores its industrial importance.[8]
Case Study: HIV-1 Integrase Allosteric Inhibitors (ALLINIs)
HIV-1 integrase is an essential enzyme for viral replication. A novel class of inhibitors, known as allosteric integrase inhibitors (ALLINIs), targets the binding site of the host protein LEDGF/p75 on the integrase enzyme.[2] This binding promotes aberrant multimerization of integrase, disrupting the normal replication cycle. Structure-activity relationship studies have identified a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as potent ALLINIs, demonstrating the scaffold's versatility in targeting protein-protein interactions.[2]
Safety, Handling, and Toxicology
Specific toxicological data for 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is not publicly available. As with any novel chemical entity, it should be handled with care by trained personnel in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Data for a related compound, methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride, indicates potential hazards including acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.[10] While this information pertains to a different derivative, it suggests that compounds of this class should be treated as potentially hazardous until proven otherwise. A thorough risk assessment should be conducted before any experimental work is undertaken.
Conclusion
3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine represents an important variation of a highly validated and privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure and the synthetic accessibility of its N-6 position make it an ideal starting point for the design of focused chemical libraries. Its demonstrated success in yielding potent modulators for challenging targets like RORγt and HIV-1 integrase confirms its utility and ensures its continued relevance in the pursuit of novel therapeutics. This guide provides the foundational chemical, synthetic, and analytical knowledge required for researchers to effectively utilize this powerful molecular framework in their drug discovery endeavors.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Center for Biotechnology Information. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]
-
Supplementary Material File 1: NMR Data for Compound 3-6, F8 and F8·2HCl. Frontiers. [Link]
-
methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride. NextSDS. [Link]
-
3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine — Chemical Substance Information. NextSDS. [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ACS Publications. [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists | The Journal of Organic Chemistry. ACS Publications. [Link]
-
5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]
-
1,6-Naphthyridine. American Chemical Society. [Link]
-
5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882. PubChem. [Link]
-
6-METHYL-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-AMINE | CAS 216966-37-9. Molbase. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nextsds.com [nextsds.com]
- 7. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. nextsds.com [nextsds.com]
